

# Technical Guide: Physicochemical Properties of (2-Amino-4,6-difluorophenyl)methanol

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## Compound of Interest

Compound Name: (2-Amino-4,6-difluorophenyl)methanol

Cat. No.: B591529

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## Abstract

**(2-Amino-4,6-difluorophenyl)methanol** (CAS No. 1260783-44-5) is a fluorinated aromatic amino alcohol. This document provides a concise overview of its known physicochemical properties, alongside representative experimental protocols for its synthesis and analysis. Due to the limited publicly available experimental data for this specific compound, the protocols provided are based on established chemical principles and methods for analogous structures. No specific biological activity or signaling pathway involvement has been documented in the reviewed literature.

## Physicochemical Properties

The quantitative physicochemical data for **(2-Amino-4,6-difluorophenyl)methanol** is sparse, with most available information being computationally predicted. These properties are essential for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Table 1: Physicochemical Data for **(2-Amino-4,6-difluorophenyl)methanol**

Property	Value	Source & Notes
CAS Number	1260783-44-5	-
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	-
Molecular Weight	159.13 g/mol	[1][2]
Boiling Point	286.9 ± 35.0 °C	Predicted[1]
Melting Point	Not available	-
Density	1.396 ± 0.06 g/cm <sup>3</sup>	Predicted[1]
pKa	13.67 ± 0.20	Predicted[1]
logP	Not available	-
Solubility	5.84 mg/mL (0.0414 M)	Data for a similar compound, (5-Amino-2-fluorophenyl)methanol; may not be representative[3].

## Representative Experimental Protocols

The following protocols are illustrative and based on general organic chemistry principles for the synthesis and analysis of similar compounds. They should be adapted and optimized for specific experimental conditions.

### Synthesis Protocol: Reduction of 2-Amino-4,6-difluorobenzaldehyde

A plausible and common method for the synthesis of **(2-Amino-4,6-difluorophenyl)methanol** is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride (NaBH<sub>4</sub>).[3][4]

Objective: To synthesize **(2-Amino-4,6-difluorophenyl)methanol** via the reduction of 2-amino-4,6-difluorobenzaldehyde.

Materials:

- 2-amino-4,6-difluorobenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ ) or Tetrahydrofuran (THF)
- Deionized water
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Dichloromethane (DCM) or Ethyl acetate ( $\text{EtOAc}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F<sub>254</sub>)
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-amino-4,6-difluorobenzaldehyde in a suitable solvent like methanol or THF (approximately 10 volumes relative to the aldehyde).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC until the starting aldehyde is completely consumed. This typically takes a few hours.<sup>[3]</sup>
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution at 0 °C.
- **Extraction:** Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 volumes).

- **Washing and Drying:** Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying compounds like **(2-Amino-4,6-difluorophenyl)methanol**. A reverse-phase method is generally suitable for this type of molecule.<sup>[5][6][7]</sup>

**Objective:** To determine the purity of a sample of **(2-Amino-4,6-difluorophenyl)methanol** using reverse-phase HPLC with UV detection.

**Materials and Equipment:**

- **(2-Amino-4,6-difluorophenyl)methanol** sample
- HPLC-grade acetonitrile (MeCN)
- HPLC-grade water
- Formic acid or Phosphoric acid (for mobile phase modification)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)<sup>[7]</sup>

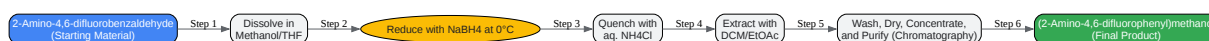
**Procedure:**

- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

- Mobile Phase Preparation: A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
- HPLC Conditions:
  - Column: C18 reverse-phase column
  - Mobile Phase: Acetonitrile and water (with 0.1% formic acid)
  - Flow Rate: 1.0 mL/min[7]
  - Column Temperature: 40 °C[7]
  - Detection Wavelength: 220 nm or 254 nm (to be optimized based on the UV absorbance spectrum of the compound)[7][8]
  - Injection Volume: 10-20 µL
- Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the main component.

## Visualizations

As no specific signaling pathways involving **(2-Amino-4,6-difluorophenyl)methanol** have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.



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